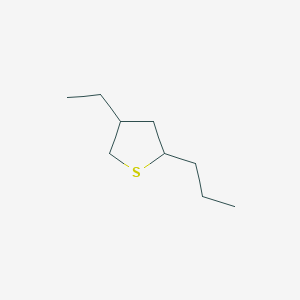
4-Ethyl-2-propylthiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-propylthiolane is an organic compound belonging to the class of thiolanes, which are sulfur-containing heterocyclic compounds. Thiolanes are characterized by a five-membered ring structure with one sulfur atom. The presence of ethyl and propyl groups attached to the thiolane ring makes this compound a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-propylthiolane typically involves the alkylation of thiolane derivatives. One common method is the reaction of thiolane with ethyl and propyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The final product is purified through distillation or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-propylthiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid (AcOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Alkyl halides, aryl halides, NaH, KOtBu
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiolane derivatives with reduced sulfur oxidation state
Substitution: Thiolane derivatives with different alkyl or aryl groups
Scientific Research Applications
4-Ethyl-2-propylthiolane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds. It is also used in studying reaction mechanisms involving sulfur heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with sulfur-containing pharmacophores.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-propylthiolane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The compound may also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
4-Methyl-2-propylthiolane: Similar structure with a methyl group instead of an ethyl group.
4-Ethyl-2-butylthiolane: Similar structure with a butyl group instead of a propyl group.
2-Ethyl-4-propylthiolane: Isomer with different positions of ethyl and propyl groups.
Uniqueness: 4-Ethyl-2-propylthiolane is unique due to the specific arrangement of ethyl and propyl groups on the thiolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62641-23-0 |
|---|---|
Molecular Formula |
C9H18S |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
4-ethyl-2-propylthiolane |
InChI |
InChI=1S/C9H18S/c1-3-5-9-6-8(4-2)7-10-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
FQPMZBPVRBGRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(CS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


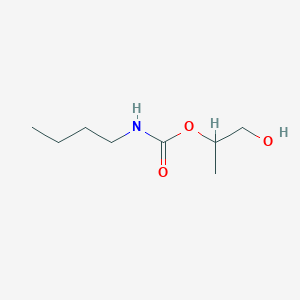
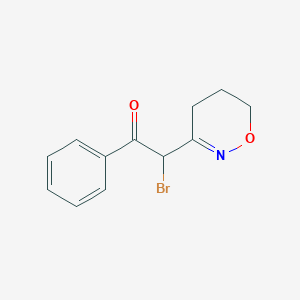
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)
![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)
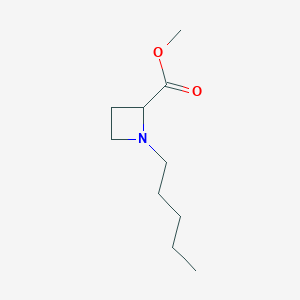

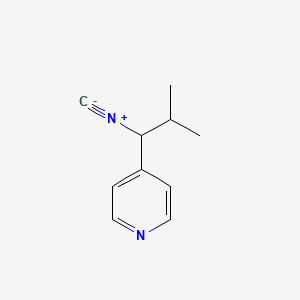
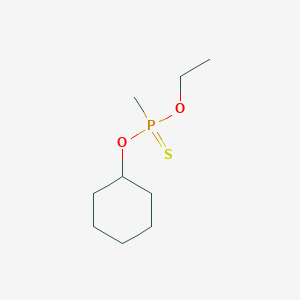
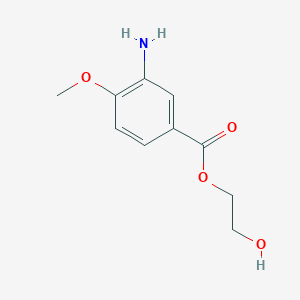
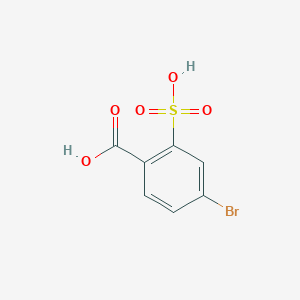
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
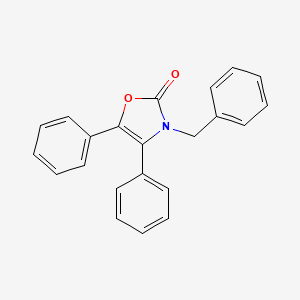
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
